molecular formula C₂₀H₂₈N₂O₁₃ B1140086 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside CAS No. 184377-56-8

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside

Cat. No.: B1140086
CAS No.: 184377-56-8
M. Wt: 504.44
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Description

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is a complex carbohydrate derivative. It is primarily used in organic synthesis and biochemical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside involves multiple steps Typically, the process starts with the protection of hydroxyl groups on the glucopyranoside and galactopyranoside unitsThe final step involves deprotection to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), amines

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives .

Scientific Research Applications

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is widely used in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with glycosidases. The nitrophenyl group acts as a leaving group, facilitating the cleavage of the glycosidic bond. This interaction is crucial for studying the enzymatic activity and inhibition of glycosidases .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside: Similar structure but different stereochemistry.

    4-Nitrophenyl N-acetyl-b-D-glucosaminide: Lacks the galactopyranosyl unit.

    4-Nitrophenyl b-D-galactopyranoside: Lacks the acetamido and glucopyranosyl units

Uniqueness

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is unique due to its specific structural configuration, which makes it an ideal substrate for studying glycosidase activity and carbohydrate-protein interactions .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNNKRYJIDEOHX-NQTLPEFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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